molecular formula C23H19NO B4782208 4-(1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol

4-(1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol

Cat. No.: B4782208
M. Wt: 325.4 g/mol
InChI Key: SZOXIKCSJTUCRC-UHFFFAOYSA-N
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Description

4-(1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol: is a complex organic compound that belongs to the class of phenanthridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of this compound includes a phenol group attached to a tetrahydrobenzo[a]phenanthridine moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol typically involves multi-step organic reactions. One common method includes the condensation of azomethines of the 2-naphthylamine series with cyclohexanone . This reaction can be carried out without the need for preforming Schiff bases, making it a more straightforward approach. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the phenol group into a quinone derivative.

    Reduction: The compound can be reduced to form different tetrahydro derivatives.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Various tetrahydro derivatives.

    Substitution: Halogenated or nitrated phenanthridine derivatives.

Scientific Research Applications

4-(1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the tetrahydrobenzo[a]phenanthridine moiety can intercalate into DNA, disrupting its function. This compound may also inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol is unique due to its specific combination of a phenol group and a tetrahydrobenzo[a]phenanthridine moiety

Properties

IUPAC Name

4-(1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO/c25-17-12-9-16(10-13-17)23-20-8-4-3-7-19(20)22-18-6-2-1-5-15(18)11-14-21(22)24-23/h1-2,5-6,9-14,25H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOXIKCSJTUCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(C=CC4=CC=CC=C43)N=C2C5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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